1,2,3-Thiadiazole-5-carboxylic acid
Overview
Description
1,2,3-Thiadiazole-5-carboxylic acid is a chemical compound used as an active pharmaceutical intermediate . It is part of the 1,2,3-thiadiazole family, which is known for its broad spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,2,3-thiadiazole derivatives, including this compound, has been explored in several studies . For instance, a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and evaluated for their in vitro antimicrobial activity .Molecular Structure Analysis
The 1,2,3-thiadiazole moiety is a structurally active pharmacophore due to its versatile and wide array of biological activities . It occurs naturally in four different isomeric forms, having one sulfur and two nitrogen atoms .Scientific Research Applications
Synthesis of Novel Antineoplastic Agents
1,2,3-Thiadiazole-4-carboxylic acid, a derivative of 1,2,3-Thiadiazole-5-carboxylic acid, has been explored for its potential in synthesizing antineoplastic agents. This involves the conversion of this compound into various derivatives like amides, ethyl esters, and azides, potentially contributing to cancer treatment research (Looker & Wilson, 1965).
Applications in Liquid Crystal Research
Compounds containing the 1,3,4-thiadiazole ring, closely related to this compound, have been studied for their liquid crystalline behaviors. The research focused on carboxylic acid derivatives with this ring, revealing the influence of alkoxy chain length on liquid crystal properties. This has implications for materials science, particularly in the development of liquid crystal displays (Jaffer, Aldhaif, & Tomi, 2017).
Exploration of Electronic Structure and Hydrogen Bonding
A detailed study on the electronic structure and hydrogen bonding of 4-methylthiadiazole-5-carboxylic acid, related to this compound, was conducted using density functional theory. This research is significant in understanding the molecular properties of thiadiazole derivatives, which can be vital in various fields like material science and pharmaceuticals (Singh et al., 2019).
Antimicrobial Activity Screening
Research into derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a compound related to this compound, demonstrated potential antimicrobial effects, especially against Gram-positive bacteria. This indicates the relevance of thiadiazole derivatives in developing new antimicrobial agents (Paruch et al., 2021).
Plant Activator Development
The thiadiazole-carboxylate moiety, a key component of this compound, has been identified as an important pharmacophore in plant activators. Novel plant activators based on thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate, structurally related to this compound, were synthesized and shown to be effective against various plant diseases. These compounds offer a promising direction for agricultural applications, especially in plant disease management (Qingshan et al., 2013).
Corrosion Inhibition in Acidic Environments
A derivative of 1,3,4-thiadiazole, closely related to this compound, was investigated as a corrosion inhibitor for mild steel in an acidic environment. This research is significant for industries dealing with metal preservation and protection, as it explores the efficiency of thiadiazole derivatives in preventing corrosion (Attou et al., 2020).
Safety and Hazards
According to the safety data sheet for a related compound, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area . It is also recommended to store the container tightly closed in a dry, cool, and well-ventilated place .
Future Directions
The future directions for 1,2,3-Thiadiazole-5-carboxylic acid and its derivatives could involve further exploration of their biological activities and potential applications in medicine, pharmacology, and pharmaceutics . The development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction .
Mechanism of Action
Target of Action
It’s worth noting that thiadiazole derivatives have been found to interact with a variety of targets, including carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
Some thiadiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, some thiadiazole derivatives have been found to inhibit the biosynthesis of branched-chain amino acids .
Pharmacokinetics
The lipophilicity of thiadiazole derivatives can influence their bioavailability .
Result of Action
Some thiadiazole derivatives have shown antimicrobial activity, mainly against gram-positive bacteria . In addition, certain thiadiazole derivatives have demonstrated anticancer effects .
Action Environment
It’s known that the biological activity of thiadiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Properties
IUPAC Name |
thiadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-1-4-5-8-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZJWHJYRELHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408902 | |
Record name | 1,2,3-thiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4833-09-4 | |
Record name | 1,2,3-thiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-thiadiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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